Cas no 93-35-6 (Umbelliferone)

Umbelliferone (7-hydroxycoumarin) is a naturally occurring coumarin derivative with the molecular formula C9H6O3. It is widely studied for its fluorescent properties, making it valuable as a biochemical probe and in UV-absorbing applications. As a precursor in organic synthesis, umbelliferone serves as an intermediate for pharmaceuticals, fragrances, and agrochemicals. Its ability to absorb ultraviolet light (max absorption ~300-330 nm) lends utility in sunscreen formulations and optical materials. The compound also exhibits modest biological activity, including antioxidant and potential anti-inflammatory effects, though its primary industrial use remains in synthetic chemistry. Its crystalline purity (>98%) and stability under standard conditions ensure consistent performance in research and manufacturing processes.
Umbelliferone structure
Umbelliferone structure
Product Name:Umbelliferone
CAS No:93-35-6
MF:C9H6O3
MW:162.142142772675
MDL:MFCD00006878
CID:34698
PubChem ID:5281426
Update Time:2025-10-23

Umbelliferone Chemical and Physical Properties

Names and Identifiers

    • 7-Hydroxycoumarine
    • SKIMMETIN
    • Z-LIGUSTILIDE
    • UMBELLIFERON
    • AKOS 213-68
    • 7-HYDROXYCOUMARIN
    • 7-Hydroxy-2H-1-benzopyran-2-one
    • 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
    • Umbelliferone
    • 7-Hydroxy-2H-chromen-2-one
    • Umbelliferone (7-Hydroxycoumarin)
    • UMBELLIFERONE(P)
    • UMBELLIFERONE(RG)
    • UMBELLIFERONE(RG) PrintBack
    • 7 HC
    • 7-hydroxy-coumarin
    • 7-hydroxy-coumarine
    • Dichrin A
    • Hydramgin
    • HYDRANGIN
    • Hydrangine
    • Skimmetine
    • umberlliferone
    • [ "7-Hydroxycoumarin" ]
    • 7-Oxycoumarin
    • 2H-1-Benzopyran-2-one, 7-hydroxy-
    • beta-Umbelliferone
    • 7-hydroxychromen-2-one
    • Coumarin, 7-hydroxy-
    • NSC19790
    • 7H-1-Benzopyran-7-one, 2-hydroxy-
    • 60Z60NTL4G
    • 7-hydroxy-1-benzopyran-2-one
    • 7-HC
    • CHE
    • 7-Hydroxy-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-hydroxy- (7CI, 8CI)
    • 7-Hydroxy-2-chromenone
    • 7-Hydroxylcoumarin
    • NSC 19790
    • EINECS 202-240-3
    • BDBM50174558
    • Umbelliferone, suitable for fluorescence indicator, >=98.0% (HPLC)
    • HMS2271N09
    • NCGC00095801-07
    • NS00001324
    • F0722-0129
    • ACon1_000219
    • SDCCGMLS-0066941.P001
    • Q416196
    • NCGC00178691-02
    • 7-hydroxycumarin
    • Coumarin derivative, 3a
    • NCGC00178691-01
    • 7-hydroxycoumarin, 14C-labeled
    • BRN 0127683
    • CCRIS 3591
    • CHEBI:27510
    • H0236
    • BIDD:ER0671
    • 2-Hydroxy-7H-chromen-7-one
    • HY-N0573
    • UMBELLIFERONE [WHO-DD]
    • MFCD00006878
    • Umbelliferone (Hydrangin, Skimmetin)
    • A844525
    • 07L
    • 7-Hydroxy Coumarin ,(S)
    • Umbelliferone, 99%
    • NCGC00095801-03
    • 7-hydroxy coumarin
    • SPBio_002083
    • 5-18-01-00386 (Beilstein Handbook Reference)
    • STR04824
    • 142044-47-1
    • SY001924
    • BIDD:PXR0126
    • AI3-38054
    • 7-hydroxy-chromen-2-one
    • UMBELLIFERONE [MI]
    • Umbelliferone; 7-Hydroxy-2H-1-benzopyran-2-one; 7-Oxycoumarin; Hydrangin; Skimmetin
    • InChI=1/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10
    • DTXCID9031199
    • C09315
    • SMR000112324
    • NSC-019790
    • Umbelliferone, analytical standard
    • FT-0621430
    • BRD-K87991767-001-03-8
    • SPECTRUM231084
    • MLS002207035
    • MEGxp0_000814
    • DTXSID5052626
    • 1ST11436
    • Spectrum3_000751
    • U-3000
    • AC-18399
    • HMS3741M03
    • NCI60_001646
    • KBio3_001582
    • BB 0218364
    • BSPBio_002362
    • NCGC00095801-01
    • BRD-K87991767-001-02-0
    • CCG-39436
    • s3675
    • Spectrum2_001962
    • NCGC00095801-02
    • Z57150899
    • AC-34707
    • NSC-19790
    • CHEMBL51628
    • Umbelliferone, Vetec(TM) reagent grade, 98%
    • .beta.-Umbelliferone
    • UNII-60Z60NTL4G
    • CS-D1186
    • AKOS000120867
    • 93-35-6
    • 7-hydroxycournarin
    • 7 OH COUMARIN
    • 7-hydroxycoumarin sulphate
    • 7-Hydroxycoumarin;Hydrangin;NSC 19790
    • beta -umbelliferone
    • 32922-68-2
    • EN300-18075
    • A801734
    • 7-Hydroxy-2H-chromen-2-one #
    • HMS1607M21
    • 7-oxidanylchromen-2-one
    • SCHEMBL22018
    • ConMedNP.2147
    • Dataset-S1.174
    • ConMedNP.2146
    • MLSMR
    • 7-Hydroxycoumarin,98%
    • DB-014673
    • AURAPTENE_met001
    • BBL027620
    • ALBB-021296
    • STK331042
    • MDL: MFCD00006878
    • Inchi: 1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
    • InChI Key: ORHBXUUXSCNDEV-UHFFFAOYSA-N
    • SMILES: O=C1C=CC2C(=CC(=CC=2)O)O1
    • BRN: 0127683

Computed Properties

  • Exact Mass: 162.03200
  • Monoisotopic Mass: 162.031694
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 162.14
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.2599 (rough estimate)
  • Melting Point: 230 °C (dec.) (lit.)
  • Boiling Point: 248.82°C (rough estimate)
  • Flash Point: 181
  • Refractive Index: 1.5380 (estimate)
  • Solubility: dioxane: soluble
  • Water Partition Coefficient: 1 g/100 mL (100 ºC)
  • PSA: 50.44000
  • LogP: 1.49860
  • Merck: 9847
  • pka: 7.11(at 25℃)
  • λmax: 320nm
  • PH: Non/ uorescence (6.5) to blue / uorescence (8.0)
  • FEMA: 2768
  • Solubility: 1g of product is soluble in about 100ml of boiling water, easily soluble in ethanol, chloroform, acetic acid, soluble in dilute alkali, slightly soluble in ether. The solution shows blue fluorescence.

Umbelliferone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:GN6820000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Umbelliferone Customs Data

  • HS CODE:29322980
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Umbelliferone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08833-100g
Umbelliferone
93-35-6 97%
100g
643.00 2021-07-04
Fluorochem
M05765-5g
7-Hydroxycoumarin
93-35-6 98%
5g
£17.00 2022-02-28
Fluorochem
M05765-25g
7-Hydroxycoumarin
93-35-6 98%
25g
£47.00 2022-02-28
Fluorochem
M05765-100g
7-Hydroxycoumarin
93-35-6 98%
100g
£85.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H109352-100g
Umbelliferone
93-35-6 99%
100g
¥1235.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H109352-25g
Umbelliferone
93-35-6 99%
25g
¥360.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H109352-5g
Umbelliferone
93-35-6 99%
5g
¥123.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H109351-100g
Umbelliferone
93-35-6 98%
100g
¥618.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H109351-500g
Umbelliferone
93-35-6 98%
500g
¥2820.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H109351-25g
Umbelliferone
93-35-6 98%
25g
¥308.90 2023-09-02

Umbelliferone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: NADPH ,  NADP ,  Magnesium chloride ,  Cytochrome P450 CYP1A2 Solvents: Dimethyl sulfoxide ,  Water ;  pH 7.4, 37 °C
Reference
Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver Microsomes
Sun, Si-Yuan; Wang, Yu-Qing; Li, Li-Ping; Wang, Lu; Zeng, Su; et al, Chirality, 2013, 25(1), 43-47

Production Method 2

Reaction Conditions
1.1 Reagents: Zinc ,  Zinc iodide Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Cobalt dibromide Solvents: Acetonitrile ;  10 min, rt
1.2 16 h, 80 °C
Reference
Low-Valent Cobalt-Catalyzed Deprotection of Allyloxyarenes
Kokic, Branislav; Selakovic, Zivota; Nikolic, Andrea M.; Andrijevic, Ana; Andjelkovic, Boban; et al, European Journal of Organic Chemistry, 2022, 2022(43),

Production Method 3

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  24 h, 37 °C
Reference
Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing Metathesis
Kajetanowicz, Anna; Chatterjee, Anamitra; Reuter, Raphael; Ward, Thomas R., Catalysis Letters, 2014, 144(3), 373-379

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  4 h, 22 °C
Reference
A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates
Abramov, Alex; Maiti, Binoy; Keridou, Ina; Puiggali, Jordi; Reiser, Oliver; et al, Macromolecular Rapid Communications, 2021, 42(13),

Production Method 5

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Dirhodium tetraacetate ;  pH 3 - 12, 100 °C
Reference
A single step process for the synthesis of coumarin derivatives
, India, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Dirhodium tetraacetate Solvents: Formic acid ,  Water ;  3 h, 100 °C
Reference
Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C-H Bond Activation
Gadakh, Sunita K.; Dey, Soumen; Sudalai, Arumugam, Journal of Organic Chemistry, 2015, 80(22), 11544-11550

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 s
Reference
Synthesis of hydroxycoumarins and hydroxybenzo[f]- or [h]coumarins as lipid peroxidation inhibitors
Symeonidis, Theodoros; Chamilos, Michael; Hadjipavlou-Litina, Dimitra J.; Kallitsakis, Michael; Litinas, Konstantinos E., Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1139-1142

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  5 min, 80 °C
1.2 Reagents: Triphenylphosphine ;  5.5 h, 210 °C
Reference
One-pot Wittig and Knoevenagel reactions in ionic liquid as convenient methods for the synthesis of coumarin derivatives
Valizadeh, Hassan; Vaghefi, Sevil, Synthetic Communications, 2009, 39(9), 1666-1678

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  -25 °C; 1 h, -20 °C; 24 h, -20 °C → rt
Reference
Preparation of psoralen
, China, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol ;  rt
Reference
Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imaging
Cho, Sung-Youl; Song, Young-Kyu; Kim, Joong-Gon; Oh, Se-Young; Chung, Chan-Moon, Tetrahedron Letters, 2009, 50(33), 4769-4772

Production Method 11

Reaction Conditions
1.1 Reagents: Samarium ,  Iodine Solvents: Methanol
Reference
Metallic samarium and iodine in alcohol. Deacylation and dealkyloxycarbonylation of protected alcohols and lactams
Yanada, Reiko; Negoro, Nobuyuki; Bessho, Kiyoshi; Yanada, Kazuo, Synlett, 1995, (12), 1261-3

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine, hydrobromide (1:1) Solvents: Sulfolane ;  rt → 160 °C; 7 h, 150 - 160 °C; rt → 80 °C
Reference
Highly efficient and scalable process for demethylation of 6-(2,4-dimethoxybenzoyl)chromen-2-one and other aryl methyl ethers
Srivastava, Amit; Yang, Jason; Zhao, Baoshu; Jiang, Yong; Blackmon, Wade; et al, Synthetic Communications, 2010, 40(12), 1765-1771

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  1 h, reflux
Reference
Mild and efficient deprotection of allyl ethers of phenols and hydroxycoumarins using a palladium on charcoal catalyst and ammonium formate
Ganguly, Nemai C.; Dutta, Sanjoy; Datta, Mrityunjoy, Tetrahedron Letters, 2006, 47(32), 5807-5810

Production Method 14

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  1.0 h, rt
1.2 Solvents: Water
Reference
A simple, effective and highly selective cleavage of 3-methylbut-2-enyl (prenyl) ethers using p-toluenesulfonic acid
Babu, K. Suresh; Raju, B. China; Srinivas, P. V.; Rao, A. Sridhar; Kumar, S. Praveen; et al, Chemistry Letters, 2003, 32(8), 704-705

Production Method 15

Reaction Conditions
Reference
Deacylation of aromatic acetates. A new method of selective protection of the hydroxyl function
Gonzalez, A. G.; Jorge, Z. D.; Dorta, H. Lopez; Luis, F. Rodriguez, Tetrahedron Letters, 1981, 22(4), 335-6

Production Method 16

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
Reference
Boron trichloride/tetra-n-butylammonium iodide: a mild, selective combination reagent for the cleavage of primary alkyl aryl ethers
Brooks, Paige R.; Wirtz, Michael C.; Vetelino, Michael G.; Rescek, Diane M.; Woodworth, Graeme F.; et al, Journal of Organic Chemistry, 1999, 64(26), 9719-9721

Production Method 17

Reaction Conditions
1.1 Catalysts: Ammonium bicarbonate ;  1 h, 90 °C; rt → 140 °C; 2 h, 140 °C
Reference
Temperature Dependent Green Synthesis of 3-Carboxycoumarins and 3,4-unsubstituted Coumarins
van Schijndel, Jack; Molendijk, Dennis; Canalle, Luiz Alberto; Rump, Erik Theodorus; Meuldijk, Jan, Current Organic Synthesis, 2019, 16(1), 130-135

Production Method 18

Reaction Conditions
1.1 Catalysts: Ytterbium triflate ;  2 min, 80 °C
Reference
Ytterbium triflate promoted coupling of phenols and propiolic acids: synthesis of coumarins
Fiorito, Serena; Epifano, Francesco; Taddeo, Vito A.; Genovese, Salvatore, Tetrahedron Letters, 2016, 57(26), 2939-2942

Production Method 19

Reaction Conditions
1.1 Catalysts: Bis[2-[[[3-(trimethoxysilyl)propyl]imino-κN]methyl]phenolato-κO]cobalt (mesoporous silica-supported) Solvents: Methanol ;  1.5 h, rt
Reference
A highly efficient and reusable mesoporous supported Co(II) catalyst for chemoselective deprotection of aryl acetates
Rajabi, Fatemeh, Tetrahedron Letters, 2009, 50(52), 7256-7258

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Triphenylphosphine
Reference
Microwave-induced in situ Wittig reaction of salicylaldehydes with ethyl chloroacetate and triphenylphosphine in solventless system
Valizadeh, H.; Shockravi, A.; Heravi, M. M.; Ghadim, H. Abbasi, Journal of Chemical Research, 2003, (11), 718-720

Production Method 21

Reaction Conditions
1.1 Reagents: Iodocyclohexane Solvents: Dimethylformamide ;  4 h, rt → 120 °C
Reference
Cyclohexyl iodide promoted approach for coumarin analog synthesis using small scaffold
Sharma, Dharminder; Reddy, C. B.; Shil, Arun K.; Saroach, Rashi Prakash; Das, Pralay, Molecular Diversity, 2013, 17(4), 651-659

Umbelliferone Raw materials

Umbelliferone Preparation Products

Umbelliferone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-35-6)7-Hydroxycoumarin
Order Number:sfd4201
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-35-6)Umbelliferone
Order Number:LE1006;LE13044;LE8526081
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93-35-6)Umbelliferone
Order Number:A938497
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:26
Price ($):394.0
Email:sales@amadischem.com

Umbelliferone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Umbelliferone

Umbelliferone (CAS No. 93-35-6): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications

Umbelliferone, chemically known as 7-hydroxycoumarin, is a naturally occurring organic compound with the molecular formula C₉H₆O₃. This heterocyclic aromatic compound belongs to the coumarin family and is characterized by its unique structural framework, which includes a benzopyranone ring system. The compound is widely recognized for its diverse biological activities and has garnered significant attention in both academic research and pharmaceutical development. With a CAS number of 93-35-6, Umbelliferone has been extensively studied for its potential applications in medicine, agriculture, and environmental science.

The chemical structure of Umbelliferone features a phenolic hydroxyl group and a methyl substituent on the coumarin ring, which contribute to its reactivity and biological interactions. Its solubility in organic solvents such as ethanol and methanol, coupled with its stability under various conditions, makes it a versatile compound for laboratory investigations. The presence of multiple functional groups allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.

In recent years, Umbelliferone has been the subject of numerous studies due to its remarkable biological activities. Research has demonstrated its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The antioxidant properties of Umbelliferone are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a promising candidate for the development of anti-aging and neuroprotective therapies. Additionally, its anti-inflammatory effects have been linked to the modulation of cytokine production and the inhibition of inflammatory pathways.

One of the most intriguing aspects of Umbelliferone is its role in cancer research. Preclinical studies have shown that Umbelliferone can induce apoptosis in various cancer cell lines by activating stress signaling pathways such as p53-dependent apoptosis. Furthermore, its ability to inhibit tyrosine kinases and other enzymes involved in tumor growth has led to investigations into its potential as a chemotherapeutic agent. These findings have prompted further exploration into the development of Umbelliferone-based drugs for the treatment of solid tumors and hematological malignancies.

The pharmacokinetic profile of Umbelliferone has also been extensively studied. Research indicates that it exhibits good oral bioavailability and can be rapidly absorbed into the bloodstream. However, its metabolic stability is relatively short-lived, necessitating repeated dosing for sustained therapeutic effects. Efforts are underway to enhance the bioavailability and duration of action of Umbelliferone through structural modifications and formulation innovations.

Beyond its pharmaceutical applications, Umbelliferone has found utility in other fields. In agriculture, it has been shown to possess phytotoxic properties, making it a potential herbicide or plant growth regulator. Its natural occurrence in various plants has also sparked interest in using it as a flavoring agent or natural pesticide. Additionally, environmental scientists have explored its role in bioremediation due to its ability to degrade certain pollutants.

The synthesis of Umbelliferone can be achieved through both natural extraction and chemical synthesis. Natural sources include various plants belonging to the Apiaceae family, such as carrots, celery, and fennel. Extraction methods typically involve solvent-based techniques that isolate Umbelliferone from plant tissues. Alternatively, chemical synthesis can be performed using readily available starting materials through multi-step reactions that introduce the necessary functional groups into the coumarin core.

Recent advancements in synthetic chemistry have enabled the development of more efficient and sustainable methods for producing Umbelliferone. Catalytic processes and green chemistry principles have been employed to minimize waste and reduce energy consumption during synthesis. These innovations not only improve the scalability of production but also align with global efforts towards environmentally friendly manufacturing practices.

The regulatory landscape for Umbelliferone varies by region but generally requires compliance with Good Manufacturing Practices (GMP) for pharmaceutical applications. Safety data sheets (SDS) are available that outline handling precautions, storage conditions, and potential hazards associated with the compound. As research continues to uncover new applications for Umbelliferone, regulatory agencies will likely update guidelines to reflect emerging findings.

In conclusion, Umbelliferone (CAS No. 93-35-6) is a multifaceted compound with significant potential across multiple industries. Its unique chemical structure underpins its diverse biological activities, making it a valuable asset in pharmaceutical research and development. Ongoing studies continue to expand our understanding of its mechanisms of action and therapeutic applications. As new synthetic methods and formulations are developed, the commercial viability of Umbelliferone-based products is expected to grow, further solidifying its importance in modern science and industry.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-35-6)7-Hydroxycoumarin
sfd4201
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-35-6)Umbelliferone
LE1006;LE13044;LE8526081
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email